Ethyl 4-(((5-chloro-2-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Description

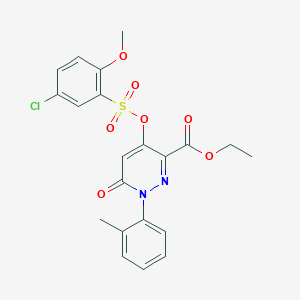

Ethyl 4-(((5-chloro-2-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a synthetic organic compound featuring a dihydropyridazine core substituted with a sulfonyloxy group derived from 5-chloro-2-methoxyphenyl and an o-tolyl (ortho-methylphenyl) moiety. The ethyl ester at the 3-position and the sulfonate ester linkage at the 4-position contribute to its structural complexity.

Properties

IUPAC Name |

ethyl 4-(5-chloro-2-methoxyphenyl)sulfonyloxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O7S/c1-4-30-21(26)20-17(12-19(25)24(23-20)15-8-6-5-7-13(15)2)31-32(27,28)18-11-14(22)9-10-16(18)29-3/h5-12H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXWZHFXHCYUSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=CC(=C2)Cl)OC)C3=CC=CC=C3C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(((5-chloro-2-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate (CAS Number: 899959-73-0) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by various studies and data.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | CHClNOS |

| Molecular Weight | 478.9 g/mol |

| CAS Number | 899959-73-0 |

The compound features a pyridazine core substituted with a sulfonyl group and various aromatic rings, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives similar to this compound. For instance, derivatives have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : Some derivatives exhibited MIC values as low as 0.22 μg/mL against resistant strains, indicating potent antibacterial properties .

- Biofilm Formation Inhibition : The compound has been noted for its ability to inhibit biofilm formation in pathogenic bacteria, which is crucial for treating chronic infections .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Research indicates that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation.

Case Studies:

- In Vitro Studies : Compounds related to this compound have demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating effective dose-response relationships .

- Mechanism of Action : The anticancer activity is attributed to the induction of oxidative stress and modulation of apoptotic pathways, leading to increased cell death in malignant cells .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes that are critical in disease processes.

Enzyme Targets:

- Acetylcholinesterase (AChE) : Inhibition of AChE can be beneficial in treating neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have shown promising inhibition rates .

- Urease : Urease inhibitors are important in managing urinary tract infections. The tested derivatives have shown significant urease inhibitory activity .

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against Staphylococcus aureus, MIC as low as 0.22 μg/mL |

| Anticancer | Induces apoptosis in MCF-7 and HeLa cells; effective dose-response relationships observed |

| Enzyme Inhibition | Significant inhibition of AChE and urease |

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to Ethyl 4-(((5-chloro-2-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate exhibit significant antitumor properties. These compounds have been shown to inhibit crucial cancer-related pathways such as BRAF(V600E) and EGFR, which are vital in various cancers, including melanoma and lung cancer.

Case Study : In studies involving breast cancer cell lines (MCF-7 and MDA-MB-231), derivatives of this compound demonstrated enhanced cytotoxicity when combined with doxorubicin, suggesting a synergistic effect that could improve treatment outcomes for patients.

Anti-inflammatory Properties

This compound may also possess anti-inflammatory properties. Similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This characteristic is particularly relevant for conditions such as arthritis and other inflammatory diseases.

Antimicrobial Activity

The antimicrobial potential of this compound has been documented extensively. Studies have shown significant activity against various bacterial strains and fungi, often through mechanisms that disrupt microbial cell membranes or inhibit essential metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological efficacy of this compound. Modifications to the molecular structure can enhance potency and selectivity against specific biological targets.

Comparison with Similar Compounds

Key Observations :

- The sulfonyloxy group in the target compound may enhance hydrogen-bonding capacity compared to sulfanyl (thioether) or tosyl groups .

- The o-tolyl group introduces steric hindrance absent in para-substituted analogs (e.g., 4-chlorophenyl in ) .

Physicochemical Properties

Data from analogs highlight trends in molecular weight, melting points, and spectral characteristics:

*Calculated based on molecular formula.

Key Observations :

- The target compound’s higher molecular weight (~481.84) compared to analogs reflects its bulky sulfonyloxy and o-tolyl groups.

- Melting points (e.g., 152–159°C in ) suggest crystalline stability, likely influenced by hydrogen bonding and π-stacking .

Functional Implications

While biological data are absent in the evidence, structural analogs provide clues:

- Enantioselectivity : The compound in exhibits high enantioselectivity, implying chiral applications for the target compound if synthesized with stereochemical control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.